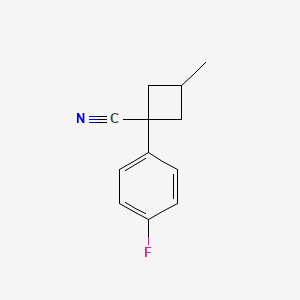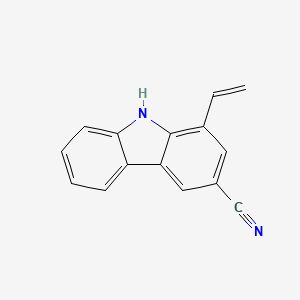
1-Vinyl-9H-carbazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanovinylcarbazole is a compound known for its unique photochemical properties. It is a member of a novel class of photo-cross-linkers for DNA or RNA strands. This compound is particularly useful in the detection, regulation, and manipulation of nucleic acids due to its high photoreactivity and sequence specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Cyanovinylcarbazole can be synthesized through the incorporation of the 3-cyanovinyl group into the carbazole structure. The synthesis typically involves the use of phosphoramidite chemistry, where the 3-cyanovinylcarbazole nucleoside is incorporated into an oligonucleotide .
Industrial Production Methods: The industrial production of 3-cyanovinylcarbazole involves large-scale synthesis using similar phosphoramidite methods. The compound is then purified and formulated for use in various applications, particularly in the field of nucleic acid research .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyanovinylcarbazole undergoes several types of chemical reactions, including:
Photocrosslinking: This is the primary reaction where 3-cyanovinylcarbazole forms covalent bonds with pyrimidine bases in DNA or RNA upon exposure to UV light.
Photocycloaddition: This reaction involves the formation of cyclobutane rings between the 3-cyanovinylcarbazole and pyrimidine bases.
Common Reagents and Conditions:
UV Light: Used to initiate the photocrosslinking and photocycloaddition reactions.
Pyrimidine Bases: Thymine and cytosine are the primary targets for these reactions.
Major Products Formed:
Cross-linked DNA/RNA: The major product of the photocrosslinking reaction is a covalently bonded DNA or RNA strand.
Applications De Recherche Scientifique
3-Cyanovinylcarbazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-cyanovinylcarbazole involves its incorporation into DNA or RNA strands, where it can form covalent bonds with pyrimidine bases upon exposure to UV light. This photocrosslinking reaction is highly specific and can be reversed by exposure to a different wavelength of UV light, allowing for precise control over nucleic acid interactions .
Comparaison Avec Des Composés Similaires
Uniqueness: 3-Cyanovinylcarbazole stands out due to its high photoreactivity, sequence specificity, and the ability to form reversible cross-links with nucleic acids. These properties make it a valuable tool in the study and manipulation of DNA and RNA .
Propriétés
Formule moléculaire |
C15H10N2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-ethenyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C15H10N2/c1-2-11-7-10(9-16)8-13-12-5-3-4-6-14(12)17-15(11)13/h2-8,17H,1H2 |
Clé InChI |
XTGUWISWILEDCV-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C2C(=CC(=C1)C#N)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


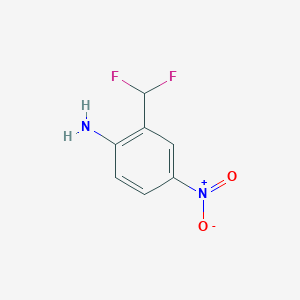
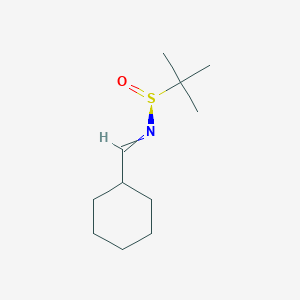
![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
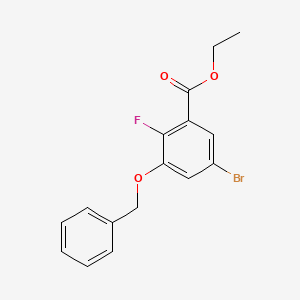
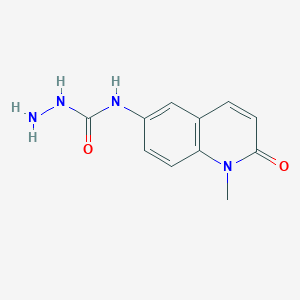
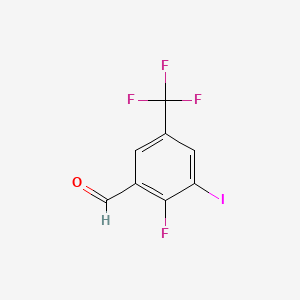
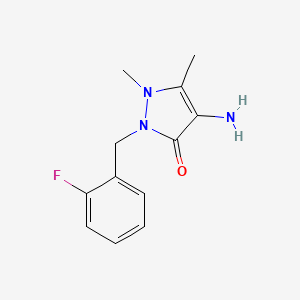
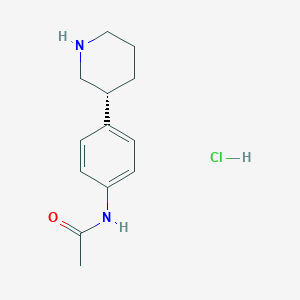
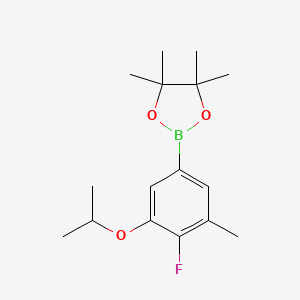
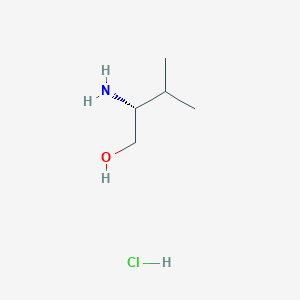

![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)
